4-Ethyl-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-(trifluoromethyl)benzoic acid typically involves the introduction of the ethyl and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and efficiency. The use of catalysts and reagents is carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation of the ethyl group can yield 4-(trifluoromethyl)benzoic acid.
- Reduction of the carboxylic acid group can produce 4-ethyl-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
4-Ethyl-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 4-Ethyl-3-(trifluoromethyl)benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and interaction with biological targets. The ethyl group can influence the compound’s overall conformation and reactivity, impacting its binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the ethyl group, making it less lipophilic.
4-Ethylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 4-Ethyl-3-(trifluoromethyl)benzoic acid is unique due to the combined presence of both ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination can enhance its utility in various applications compared to its simpler analogs .
Properties
IUPAC Name |
4-ethyl-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-6-3-4-7(9(14)15)5-8(6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLMKLLSWSCUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.